molecular formula C7H6F2N2O B13624579 2-(3,5-Difluoropyridin-2-yl)acetamide

2-(3,5-Difluoropyridin-2-yl)acetamide

Cat. No.: B13624579
M. Wt: 172.13 g/mol
InChI Key: VKAVEQZKMVDPNS-UHFFFAOYSA-N
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Description

2-(3,5-Difluoropyridin-2-yl)acetamide is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. The presence of fluorine atoms in the pyridine ring enhances the compound’s electron-withdrawing capabilities, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the reaction of 3,5-difluoropyridine with acetic anhydride under controlled conditions to yield the desired acetamide derivative .

Industrial Production Methods

Industrial production of 2-(3,5-Difluoropyridin-2-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Difluoropyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluoropyridin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which imparts distinct chemical and biological properties. Its enhanced stability and reactivity make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)acetamide

InChI

InChI=1S/C7H6F2N2O/c8-4-1-5(9)6(11-3-4)2-7(10)12/h1,3H,2H2,(H2,10,12)

InChI Key

VKAVEQZKMVDPNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)N)F

Origin of Product

United States

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